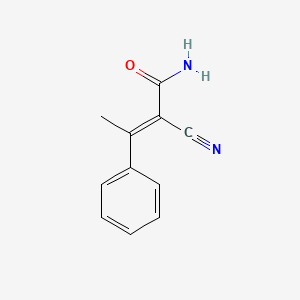

2-Cyano-3-phenylbut-2-enamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Cyano-3-phenylbut-2-enamide” is a chemical compound. It is a derivative of cyanoacetamide, which is a type of organic compound known as nitriles . The synthesis of this compound involves the reaction of a phenyl-substituted 2-cyano-N-(phenyl)acetamide in the presence of a base, acetic anhydride, and at least one solvent .

Synthesis Analysis

The synthesis of “2-Cyano-3-phenylbut-2-enamide” involves the reaction of a phenyl-substituted 2-cyano-N-(phenyl)acetamide in the presence of a base, acetic anhydride, and at least one solvent . The resultant 2-cyano-3-hydroxy-N-(phenyl-derivative)but-2-enamide is then crystallized by acidification .Molecular Structure Analysis

The molecular structure of “2-Cyano-3-phenylbut-2-enamide” has been analyzed using single-crystal X-ray diffraction . The molecules of the compounds display trans configurations with respect to the C=N double bonds .Chemical Reactions Analysis

The chemical reactivity of “2-Cyano-3-phenylbut-2-enamide” has been studied. The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .科学的研究の応用

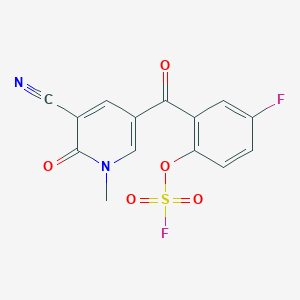

Application in Kinase Inhibition

2-Cyano-3-phenylbut-2-enamide derivatives, such as PHI492, PHI493, and PHI495, are recognized as potent inhibitors of Bruton's tyrosine kinase (BTK). These compounds display similar hydrogen-bonding networks and crystal packing, contributing to their inhibitory properties. Notably, the interaction patterns within their crystalline structure and the conjugated pi-system formed by their aromatic ring and amide group ensure molecular planarity and stability, integral to their biological activity (Ghosh et al., 2000).

Role in Chemical Synthesis

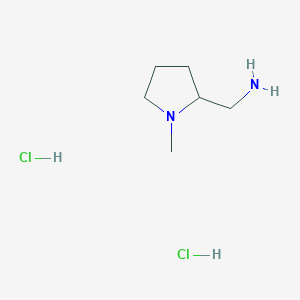

2-Cyano-3-phenylbut-2-enamide serves as a crucial intermediate in the synthesis of various chemical compounds. For instance, it can be generated from 3-chloroprop-2-enylbenzene, carbon monoxide, and titanium–nitrogen complexes using a palladium catalyst. This process, involving transmetalation of the titanium–nitrogen complex to an acylpalladium complex, highlights the compound's utility in complex chemical synthesis procedures (Ueda & Mori, 2004).

Corrosion Inhibition

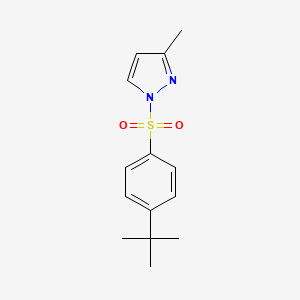

Recent studies have explored the potential of acrylamide derivatives, including 2-Cyano-3-phenylbut-2-enamide variants, as corrosion inhibitors, particularly for copper in acidic environments. These compounds exhibit substantial corrosion inhibition effects, underlined by electrochemical methods like electrochemical impedance spectroscopy and potentiodynamic polarization. Theoretical and experimental approaches, including density functional theory and Monte Carlo simulations, have been employed to understand their adsorption behavior and efficiency (Abu-Rayyan et al., 2022).

Photoluminescence Properties

Studies have been conducted on 2-cyano-3-phenylbut-2-enamide derivatives to understand their photoluminescence properties. The different optical properties due to distinct stacking modes in crystals of these compounds indicate their potential application in materials science, especially in light-emitting devices. The relationship between fluorescence switching, stacking mode, and molecular interactions was elucidated through various spectroscopic techniques, offering insights into the design and development of new photoluminescent materials (Song et al., 2015).

Safety and Hazards

特性

IUPAC Name |

(E)-2-cyano-3-phenylbut-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-8(10(7-12)11(13)14)9-5-3-2-4-6-9/h2-6H,1H3,(H2,13,14)/b10-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCUZMFYXVADHLQ-CSKARUKUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C#N)C(=O)N)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C(/C#N)\C(=O)N)/C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyano-3-phenylbut-2-enamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[(2-Methoxyacetyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2364313.png)

![N-(2-chloro-4-fluorophenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2364315.png)

![N-(5-methylisoxazol-3-yl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2364320.png)

![5-(4-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B2364326.png)

![2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide](/img/structure/B2364328.png)

![N-[2-(4-ethoxyphenoxy)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2364329.png)